molecular formula C20H17NO B5068773 4-(2-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

4-(2-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B5068773
M. Wt: 287.4 g/mol
InChI Key: HDOLBKROSQHZDZ-UHFFFAOYSA-N
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Description

4-(2-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by a fused ring system that includes a quinoline moiety and a dihydrobenzoquinolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can be achieved through several methods. One common approach involves the intramolecular cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (98%) . This method is efficient and yields the desired quinolinone structure through the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can yield dihydroquinolinone analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Scientific Research Applications

4-(2-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used in studies exploring its effects on cellular processes and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 4-(2-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various signaling pathways, leading to changes in cellular functions. Detailed studies on its binding affinity and interaction dynamics are essential to understand its biological effects fully.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[cd]indol-2(1H)-ones
  • Pyrrolo[4,3,2-de]quinolin-2(1H)-ones
  • 2,3-Dihydro-furo[3,2-h]quinolines

Uniqueness

4-(2-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

4-(2-methylphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO/c1-13-6-2-4-8-15(13)18-12-19(22)21-20-16-9-5-3-7-14(16)10-11-17(18)20/h2-11,18H,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOLBKROSQHZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=O)NC3=C2C=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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